20-OTES-Camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-O-Triethoxysilyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I . The modification at the 20th position with a triethoxysilyl group aims to enhance the solubility and bioavailability of camptothecin, making it more effective in clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-O-Triethoxysilyl Camptothecin typically involves the following steps:
Starting Material: The synthesis begins with camptothecin as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Triethoxysilyl Group: The protected camptothecin is then reacted with triethoxysilane under controlled conditions to introduce the triethoxysilyl group at the 20th position.
Deprotection: The protecting groups are removed to yield the final product, 20-O-Triethoxysilyl Camptothecin.
Industrial Production Methods
Industrial production of 20-O-Triethoxysilyl Camptothecin involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Reaction Temperature and Time: Maintaining an optimal temperature and reaction time to ensure complete conversion of camptothecin to its triethoxysilyl derivative.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
20-O-Triethoxysilyl Camptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
20-O-Triethoxysilyl Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives with potential anticancer properties.
Biology: Studied for its effects on cellular processes and its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the development of drug delivery systems and nanotechnology applications.
Mechanism of Action
The mechanism of action of 20-O-Triethoxysilyl Camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, 20-O-Triethoxysilyl Camptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.
Topotecan: A water-soluble derivative of camptothecin used in the treatment of ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness
20-O-Triethoxysilyl Camptothecin is unique due to its enhanced solubility and bioavailability compared to camptothecin
Properties
Molecular Formula |
C26H30N2O4Si |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-triethylsilyloxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O4Si/c1-5-26(32-33(6-2,7-3)8-4)20-14-22-23-18(13-17-11-9-10-12-21(17)27-23)15-28(22)24(29)19(20)16-31-25(26)30/h9-14H,5-8,15-16H2,1-4H3/t26-/m0/s1 |
InChI Key |
NDPQESGITFHDPN-SANMLTNESA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.